molecular formula C18H15N3O2S2 B2859183 (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 1021219-28-2

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B2859183
CAS RN: 1021219-28-2
M. Wt: 369.46
InChI Key: DAUSAPQELJOODA-ZRDIBKRKSA-N
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Description

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.46. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

The corrosion inhibition performance of similar thiazole and thiadiazole derivatives on iron metal was predicted using density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the interactions between metal surfaces and inhibitors, showcasing the potential of compounds like "(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile" in corrosion resistance applications (Kaya et al., 2016).

Crystal Structure Analysis

A study on the synthesis and crystal structure of a compound with a similar structure, involving 3,4-dimethoxyphenyl and thiophene groups, was conducted. Through single-crystal X-ray diffraction studies, insights into the molecular and crystal structure were gained, revealing the potential of such compounds in the development of new materials or pharmaceuticals (Prabhuswamy et al., 2016).

Photophysical and Physicochemical Investigation

Research involving novel pyrazoline derivatives, including dimethoxyphenyl groups, highlighted their use as fluorescent chemosensors for metal ion detection, such as Fe3+. These studies underline the compound's significance in developing sensitive and selective sensors for environmental and biological applications (Khan, 2020).

Intramolecular Hydrogen Bonds Study

The intramolecular hydrogen bonding in thiazole derivatives, similar in structure to the compound , was analyzed. Such studies help understand the molecular behavior and stability of these compounds, contributing to the design of molecules with desired chemical properties (Castro et al., 2007).

Synthesis and Antioxidant Activity

The synthesis and evaluation of methoxy- and hydroxyl-substituted amino chalcones, which share structural similarities with the compound of interest, demonstrate potential applications in developing antioxidant agents. Such compounds could be valuable in pharmaceutical formulations to combat oxidative stress-related diseases (Sulpizio et al., 2016).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyanilino)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-22-15-6-5-13(8-16(15)23-2)20-10-12(9-19)18-21-14(11-25-18)17-4-3-7-24-17/h3-8,10-11,20H,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUSAPQELJOODA-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

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